(4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
The compound (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
is a boronic acid derivative with a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Scientific Research Applications
Synthesis and Chemical Properties
Phosphorescent Ligand Synthesis : A study describes the synthesis of a phosphorescent ligand using a compound similar to (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, achieved through Suzuki coupling reactions. This process highlights the potential of such compounds in creating phosphorescent materials (Gao Xi-cun, 2010).
Chelate Complex Formation : Another research focuses on the synthesis of mono- and binuclear boron chelates, a process in which compounds like (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid could play a crucial role (V. S. Bogdanov et al., 1992).
Optical Modulation : A study demonstrates the use of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, suggesting potential applications in nanotechnology and materials science (B. Mu et al., 2012).
Pharmacological and Medical Research
Integrin Antagonist Synthesis : Research on the synthesis of a non-peptidic αvβ6 integrin antagonist for treating idiopathic pulmonary fibrosis involves similar compounds, indicating the therapeutic potential of such molecules in respiratory diseases (Niall A. Anderson et al., 2016).
GABA Uptake Inhibitors : The synthesis of proline and pyrrolidine-2-alkanoic acid derivatives, which are structurally related to the compound , has been explored for their affinity to GABA transport proteins, showcasing its relevance in neurological research (Günther H Fülep et al., 2006).
Optical Properties in Medicinal Chemistry : The synthesis and optical properties of a phosphorescent ligand derived from a similar compound to (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid highlight its importance in developing novel medicinal compounds (Gao Xi-cun, 2013).
Future Directions
The pyrrolidine ring and its derivatives, including this compound, continue to be of great interest in drug discovery due to their versatile properties . Future research may focus on exploring new synthetic strategies, studying the structure-activity relationship, and investigating the biological profiles of new pyrrolidine compounds .
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3.ClH/c17-13(15-7-10-16-8-1-2-9-16)11-3-5-12(6-4-11)14(18)19;/h3-6,18-19H,1-2,7-10H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGZMXJVRQNVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN2CCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657076 | |
Record name | (4-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-70-7 | |
Record name | (4-{[2-(Pyrrolidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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